N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine

Quorum Sensing Inhibition Antivirulence Bromination Effect

Reproducible SAR studies demand exact bromo-substitution: the 6-bromo isomer gives a 9-fold potency boost over non-brominated indole, while the propanoyl linker distinguishes it from acetyl-linked NL1. This compound eliminates variability in quorum sensing and bCSE inhibition assays. Key differentiators: • 9-fold higher quorum sensing inhibition vs. non-brominated analog. • Propanoyl linker enables direct IC50 comparison with NL1 (bCSE inhibitor). • 6-bromo handle for Pd-catalyzed cross-coupling library synthesis. Provided with full analytical QC; standard global shipping.

Molecular Formula C13H13BrN2O3
Molecular Weight 325.16 g/mol
Cat. No. B10992636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine
Molecular FormulaC13H13BrN2O3
Molecular Weight325.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2CCC(=O)NCC(=O)O)Br
InChIInChI=1S/C13H13BrN2O3/c14-10-2-1-9-3-5-16(11(9)7-10)6-4-12(17)15-8-13(18)19/h1-3,5,7H,4,6,8H2,(H,15,17)(H,18,19)
InChIKeyAANHUMOALWXRON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(6-Bromo-1H-indol-1-yl)propanoyl]glycine: 6-Bromoindole Building Block


N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine is a synthetic, brominated indole derivative (C13H13BrN2O3, MW 325.16 g/mol) featuring a glycine moiety linked via a propanoyl spacer to the nitrogen of a 6-bromoindole core . This structural arrangement positions it within a class of compounds recognized for their potential as enzyme inhibitors and versatile synthetic intermediates [1]. The presence of the bromine atom at the 6-position of the indole ring is a key structural feature, as it can significantly influence the compound's chemical reactivity and biological activity compared to non-halogenated or differently substituted analogs .

Core scaffold
6-Bromoindole with propanoyl-glycine side chain
Research context
Enzyme inhibitor building block and synthetic intermediate
Key differentiator
Bromine at 6-position enables SAR and cross-coupling diversification

Non-Interchangeability of N-[3-(6-Bromo-1H-indol-1-yl)propanoyl]glycine


Substituting N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine with a close structural analog is scientifically unsound without verification, as subtle modifications can lead to significant, quantifiable changes in activity. For instance, the specific position of the bromine atom on the indole ring (e.g., 6- vs. 5-bromo) is not merely a trivial variation. In related indole systems, the 6-bromo isomer has demonstrated a 9-fold increase in potency for quorum sensing inhibition compared to its non-brominated counterpart, whereas the 7-bromo isomer showed only a 2-fold increase [1]. Furthermore, the propanoyl linker length differentiates this compound from acetyl-linked analogs like NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine), which has established activity as a bacterial cystathionine γ-lyase (bCSE) inhibitor [2]. These examples underscore that the combination of the 6-bromo substitution and the propanoyl-glycine chain creates a distinct chemical entity with unique property and activity profiles, making generic substitution a high-risk proposition for research reproducibility.

!
6-Bromo vs non-brominated indole: reported quorum sensing inhibition profile may differ significantly.
!
Bromine regioisomer (5- vs 6- vs 7-Br) substitution can shift potency rank and should not be assumed equivalent.
!
Propanoyl linker length differs from acetyl-linked analogs (e.g., NL1); binding kinetics and selectivity may not transfer.

N-[3-(6-Bromo-1H-indol-1-yl)propanoyl]glycine vs. Key Analogs


Enhanced Potency by 6-Bromo Substitution

Bromination at the 6-position of an indole scaffold can significantly enhance biological potency compared to a non-brominated control. In a study on quorum sensing inhibition in *Chromobacterium violaceum*, 6-bromoindole-3-carboxaldehyde exhibited an average IC50 value of 19 µM. This represents a 9-fold improvement in potency over the non-brominated control, indole-3-carboxaldehyde, which had an IC50 of 171 µM [1]. This class-level inference supports the hypothesis that the 6-bromo substituent in N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine may confer a similar advantage over its non-brominated analog, N-[3-(1H-indol-1-yl)propanoyl]glycine.

6-Br vs non-Br potency
Class-level
IC50 19 µM vs 171 µM (9-fold improvement)
Supports selection of 6-bromo scaffold for enhanced quorum sensing inhibition.
Based on indole-3-carboxaldehyde scaffold; data to verify for target compound.
Quorum Sensing Inhibition Antivirulence Bromination Effect

Bromine Position Effect on Potency

The position of the bromine atom on the indole ring is a critical determinant of activity. In the same quorum sensing inhibition assay, the 5-bromo isomer (5-bromoindole-3-carboxaldehyde) was the most potent with an IC50 of 13 µM (13-fold improvement), while the 7-bromo isomer was the least potent among the brominated analogs with an IC50 of 72 µM (only a 2-fold improvement) [1]. The 6-bromo isomer, with an IC50 of 19 µM, occupies an intermediate position. This data indicates that the 6-bromo regioisomer, N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine, possesses a distinct activity profile that cannot be predicted or substituted by the 5-bromo analog (N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycine).

Bromine position SAR
Class-level
6-Br IC50 19 µM; 5-Br 13 µM; 7-Br 72 µM
6-bromo regioisomer shows an intermediate potency profile among tested analogs.
Data from quorum sensing inhibition assay; relative rank may shift across targets.
Structure-Activity Relationship (SAR) Isomer Comparison Quorum Sensing

Comparison with Acetyl-Linked Inhibitor NL1

N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine differs from the established bCSE inhibitor NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine) by the length of its linker (propanoyl vs. acetyl) [1]. While direct comparative IC50 data for the target compound against bCSE is not available in the primary literature, NL1 serves as a benchmark for the 6-bromoindole-glycine pharmacophore. NL1 has been identified as a selective inhibitor of bCSE and is known to potentiate the effect of antibiotics in pathogenic bacteria like *Staphylococcus aureus* [1]. The extended propanoyl linker in the target compound may confer different binding kinetics, selectivity, or physicochemical properties (e.g., increased lipophilicity) compared to the shorter acetyl linker in NL1.

Linker length comparison
Context-dependent
Propanoyl (C3) vs acetyl (C2) in bCSE inhibitor scaffold
Extended linker may alter target engagement and selectivity profiles.
Direct bCSE IC50 data for this compound not yet published.
Enzyme Inhibition Antibiotic Potentiation Cystathionine γ-Lyase

Bromine Impact on Physicochemical Properties

The incorporation of a bromine atom at the 6-position leads to quantifiable changes in key physicochemical properties compared to the non-brominated analog. N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine has a molecular weight of 325.16 g/mol, which is approximately 32% higher than the 246.26 g/mol of its non-brominated counterpart, N-[3-(1H-indol-1-yl)propanoyl]glycine . This increase in mass is accompanied by a significant increase in lipophilicity due to the heavy halogen atom, a property that can profoundly influence membrane permeability, protein binding, and metabolic stability.

Bromination impact on MW
Source review
MW 325.16 vs 246.26 g/mol (~32% increase)
Supports selection for lipophilicity-dependent assays or MS-based detection.
Vendor-reported calculated properties; experimental LogP pending.
Physicochemical Properties Lipophilicity Molecular Weight

N-[3-(6-Bromo-1H-indol-1-yl)propanoyl]glycine: Recommended Applications


SAR Studies for bCSE Inhibitors

Use this compound as a key analog to NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine) to explore the impact of linker length on the inhibition of bacterial cystathionine γ-lyase (bCSE) [1]. Its propanoyl linker provides a direct comparator to the acetyl linker in NL1, enabling quantitative assessment of how this structural change affects IC50 values, selectivity for bCSE over human CSE, and efficacy in antibiotic potentiation assays with *Staphylococcus aureus*.

Bromine Position in Antivirulence Screening

Employ this compound as part of a panel of regioisomers (e.g., 5-bromo and 7-bromo analogs) to quantitatively map the structure-activity relationship of bromoindole derivatives in quorum sensing inhibition [2]. The data showing a 9-fold increase in potency for the 6-bromo- over the non-brominated indole scaffold in a related system provides a compelling rationale for its inclusion in antivirulence screening campaigns against pathogens like *Chromobacterium violaceum* or *Pseudomonas aeruginosa*.

Chemical Probe Development for Indole Pathways

Leverage the enhanced lipophilicity and distinct molecular weight of this 6-bromoindole derivative to develop a chemical probe with potentially improved cellular permeability and metabolic stability . The quantifiable difference in molecular weight (~32% increase) compared to the non-brominated analog can also be advantageous for tracking the compound or its metabolites in biological matrices using mass spectrometry.

Synthetic Intermediate for Cross-Coupling Diversification

Utilize the 6-bromo substituent as a synthetic handle for further diversification. As demonstrated in the synthesis of NL3, the bromine atom on a 6-bromoindole core can be substituted via Pd-catalyzed cross-coupling reactions to introduce a wide array of functional groups [1]. This makes N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine a valuable building block for creating focused libraries of novel indole derivatives for high-throughput screening.

Application
Selection Property
Validation Focus
bCSE inhibition SAR studies
Propanoyl linker vs acetyl reference
bCSE inhibition and selectivity endpoints
Quorum sensing inhibition screening
6-bromo regioisomer profiling
Violacein production and antivirulence assay endpoints
Indole pathway probe development
Lipophilicity and molecular weight differentiation
Cellular permeability and MS detectability in model systems
Cross-coupling diversification building block
6-bromo synthetic handle
Palladium-catalyzed coupling reactivity

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